![molecular formula C10H9N3S B12928485 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole CAS No. 96911-31-8](/img/structure/B12928485.png)
6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system combining imidazole and thiazole moieties, which are known for their pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and α-haloketone derivatives under basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, converting certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted pyridine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest . The exact molecular targets can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
6-(Pyridin-4-yl)imidazo[2,1-b]thiazole: Similar structure with a pyridine ring at a different position, exhibiting comparable biological activities.
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetamide: Another imidazo[2,1-b]thiazole derivative with notable cytotoxic activity.
Uniqueness
6-(Pyridin-3-yl)-2,3-dihydroimidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which can influence its biological activity and selectivity. The position of the pyridine ring can affect the compound’s interaction with molecular targets, potentially leading to unique pharmacological profiles .
属性
CAS 编号 |
96911-31-8 |
|---|---|
分子式 |
C10H9N3S |
分子量 |
203.27 g/mol |
IUPAC 名称 |
6-pyridin-3-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C10H9N3S/c1-2-8(6-11-3-1)9-7-13-4-5-14-10(13)12-9/h1-3,6-7H,4-5H2 |
InChI 键 |
VTKZWTIIMFWNAP-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=NC(=CN21)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)
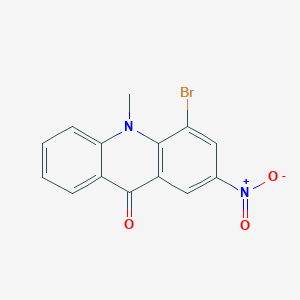
![2-(Aminomethyl)octahydro-1H-3,5,1-(epiethane[1,1,2]triyl)cyclobuta[cd]pentalen-2-ol](/img/structure/B12928417.png)
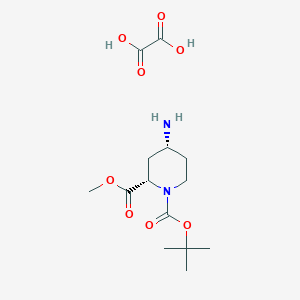
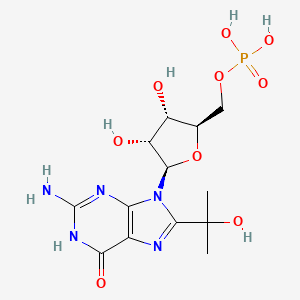
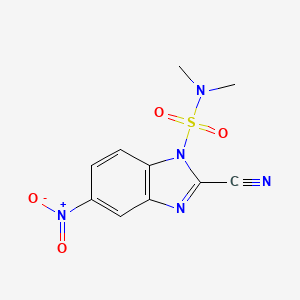
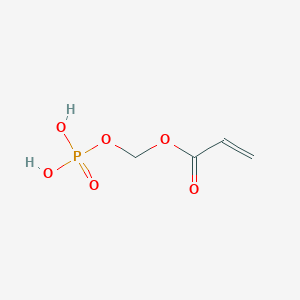
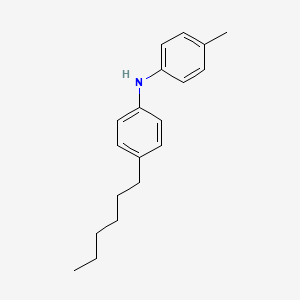
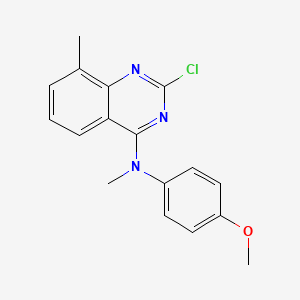
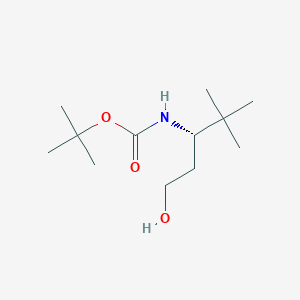
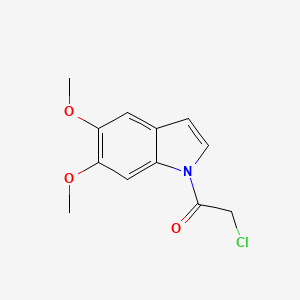
![6-Chloro-2-(methylsulfanyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12928491.png)
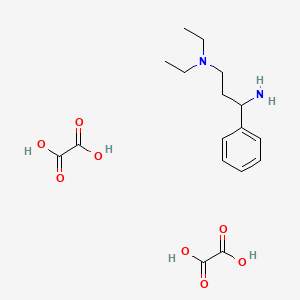
![2-[(2S)-4-benzylmorpholin-2-yl]acetic acid](/img/structure/B12928499.png)
